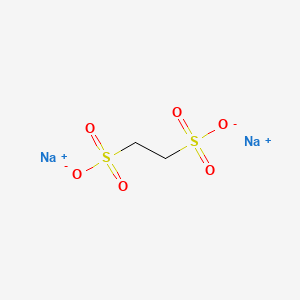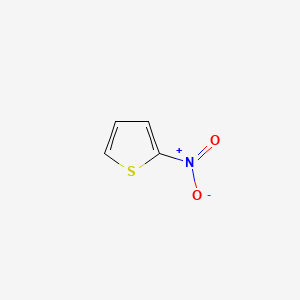
2,5-Dichlor-4-nitrophenol
Übersicht
Beschreibung
2,5-Dichloro-4-nitrophenol is a chemical compound with the molecular formula C6H3Cl2NO3 . It has an average mass of 207.999 Da and a monoisotopic mass of 206.949005 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-nitrophenol consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.7±0.1 g/cm3 and a molar volume of 123.6±3.0 cm3 .
Physical And Chemical Properties Analysis
2,5-Dichloro-4-nitrophenol has a boiling point of 317.0±42.0 °C at 760 mmHg and a flash point of 145.5±27.9 °C . It has a polar surface area of 66 Å2 and a polarizability of 17.6±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Umweltbiotechnologie
2,5-Dichlor-4-nitrophenol: wird in der Umweltbiotechnologie für den biologischen Abbau von Schadstoffen eingesetzt. Mikroorganismen, die in der Lage sind, chlorierte Nitrophenole abzubauen, sind von besonderem Interesse aufgrund ihres Potenzials in der Bioremediation. So wurden beispielsweise bestimmte Bakterienstämme identifiziert, die diese Verbindung über spezifische Pfade abbauen, wie z. B. den 1,2,4-Benzoltrieol-Weg, der für die Entgiftung kontaminierter Umgebungen von Bedeutung ist .
Pharmazeutika
In der pharmazeutischen Industrie dient This compound als Zwischenprodukt bei der Synthese verschiedener Arzneimittel. Es ist an der Produktion von Verbindungen beteiligt, die medizinische Eigenschaften besitzen, und seine Derivate werden zur Herstellung von Arzneimitteln verwendet, die eine Reihe von Erkrankungen behandeln können .
Chemische Synthese
Diese Verbindung wird häufig als Zwischenprodukt bei der chemischen Synthese von Pestiziden, Farbstoffen und anderen Industriechemikalien verwendet. Seine Reaktivität aufgrund des Vorhandenseins von elektronenziehenden Gruppen macht es zu einer wertvollen Komponente bei der Synthese komplexer Moleküle .
Analytische Chemie
This compound: wird in der analytischen Chemie als Reagenz verwendet. Seine Eigenschaften ermöglichen seinen Einsatz in verschiedenen Assays und chemischen Analysen, wo es als pH-Indikator oder als Reaktant beim Nachweis anderer Substanzen dienen kann .
Landwirtschaftliche Forschung
In der landwirtschaftlichen Forschung wird This compound auf seine Rolle beim Abbau von Herbiziden und Pestiziden untersucht. Das Verständnis seiner Wechselwirkungen mit anderen Verbindungen kann zur Entwicklung effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien führen .
Materialwissenschaften
Die Eigenschaften der Verbindung sind in den Materialwissenschaften von Interesse, insbesondere bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften. Seine molekulare Struktur kann modifiziert werden, um Materialien mit gewünschten chemischen und physikalischen Eigenschaften zu erzeugen .
Photokatalyse
Jüngste Studien haben den Einsatz von This compound in photokatalytischen Anwendungen untersucht. Es kann an Reaktionen beteiligt sein, die durch Licht katalysiert werden, was vielversprechend für die Entwicklung nachhaltiger Energielösungen ist .
Mikrobieller Metabolismus
Der Metabolismus von This compound durch Mikroben ist Gegenstand der Forschung, da er neue Wege für den Abbau von Umweltschadstoffen aufdecken kann. Dieses Wissen ist entscheidend für die Verbesserung von Bioremediationstechniken und das Verständnis der mikrobiellen Ökologie .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,5-Dichloro-4-nitrophenol are certain enzymes in bacteria that are capable of degrading this compound. These bacteria, such as the Gram-negative bacterium Cupriavidus sp. CNP-8, have been reported to degrade 2-chloro-4-nitrophenol . The enzymes involved in this process, such as the two-component FAD-dependent monooxygenase HnpAB and the 1,2,4-benzenetriol 1,2-dioxygenase HnpC, play a crucial role in the degradation of 2,5-Dichloro-4-nitrophenol .
Mode of Action
The interaction of 2,5-Dichloro-4-nitrophenol with its targets involves a series of biochemical reactions. The two-component FAD-dependent monooxygenase HnpAB catalyzes the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . Following this, the 1,2,4-benzenetriol 1,2-dioxygenase HnpC catalyzes the ring-cleavage of 1,2,4-benzenetriol, leading to the formation of maleylacetate .
Biochemical Pathways
The degradation of 2,5-Dichloro-4-nitrophenol occurs via the 1,2,4-benzenetriol pathway, which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, followed by the ring-cleavage of 1,2,4-benzenetriol to form maleylacetate .
Pharmacokinetics
It is known that certain bacteria can metabolize this compound, suggesting that it can be absorbed and metabolized in these organisms .
Result of Action
The result of the action of 2,5-Dichloro-4-nitrophenol is the degradation of this compound into less toxic substances. This degradation process is beneficial for the environment as it helps to remove this pollutant .
Action Environment
The action of 2,5-Dichloro-4-nitrophenol is influenced by environmental factors. For instance, the presence of certain bacteria capable of degrading this compound is necessary for its action . Furthermore, the degradation process can be affected by various environmental conditions, such as temperature and pH .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,5-Dichloro-4-nitrophenol are not well-studied. Related compounds such as 2-chloro-4-nitrophenol have been reported to interact with certain enzymes and proteins. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway . The enzymes involved in this pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a 1,2,4-benzenetriol 1,2-dioxygenase .
Cellular Effects
The cellular effects of 2,5-Dichloro-4-nitrophenol are currently unknown. Related compounds such as 2-chloro-4-nitrophenol have been shown to have significant effects on bacterial cells. For example, in Cupriavidus sp. CNP-8, the genes involved in the degradation of 2-chloro-4-nitrophenol are significantly upregulated when the bacterium is exposed to the compound .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dichloro-4-nitrophenol is not well-understood. For related compounds such as 2-chloro-4-nitrophenol, the degradation pathway has been characterized in detail. In the bacterium Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol is converted to 1,2,4-benzenetriol via chloro-1,4-benzoquinone by the enzyme HnpAB .
Temporal Effects in Laboratory Settings
The temporal effects of 2,5-Dichloro-4-nitrophenol in laboratory settings are currently unknown. Related compounds such as 2-chloro-4-nitrophenol have been studied. For instance, in a study involving the bacterium Cupriavidus sp. CNP-8, the concentration of 2-chloro-4-nitrophenol was observed to gradually increase over time .
Metabolic Pathways
The metabolic pathways involving 2,5-Dichloro-4-nitrophenol are not well-studied. Related compounds such as 2-chloro-4-nitrophenol are known to be metabolized via specific pathways. For instance, in the bacterium Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway .
Eigenschaften
IUPAC Name |
2,5-dichloro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWBOCFVUBGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207163 | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5847-57-4 | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions 2,5-dichloro-4-nitrophenol as a sulfation inhibitor. What is the significance of sulfation in this context, and how does its inhibition relate to the research on 2,4-diaminotoluene?
A1: [] This study investigates how 2,4-diaminotoluene (2,4-DAT), a known hepatocarcinogen, is metabolized in the liver and whether these metabolic processes contribute to its carcinogenic properties. One of the key metabolic pathways studied is sulfation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














